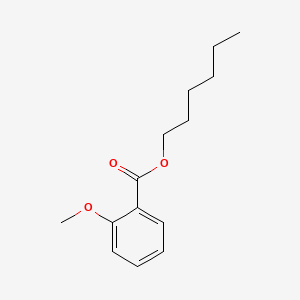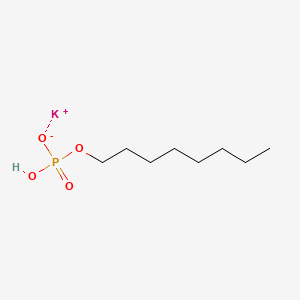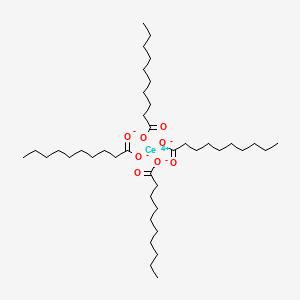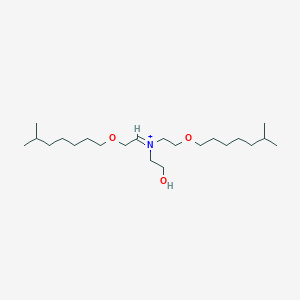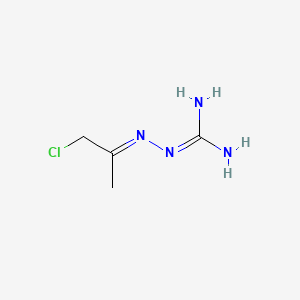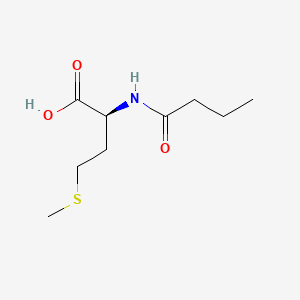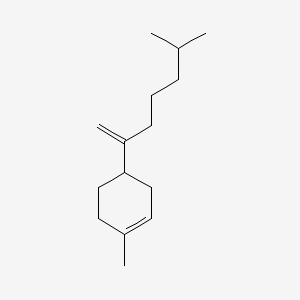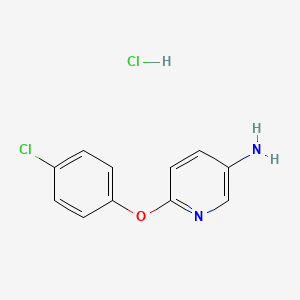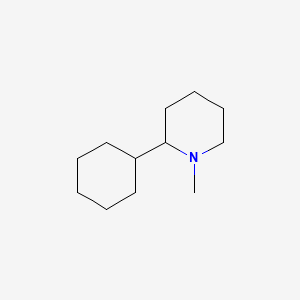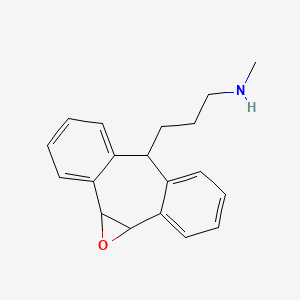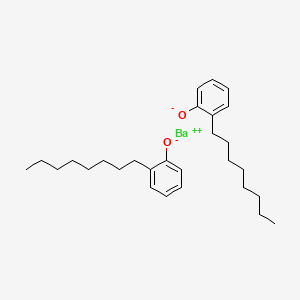
Barium bis(octylphenolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium bis(octylphenolate) is an organometallic compound with the chemical formula C28H42BaO2. It is known for its surface-active, adsorption, solubilizing, and dispersing properties . This compound is used in various industrial applications, particularly as an additive in lubricants and fuels to enhance their performance.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium bis(octylphenolate) can be synthesized through the reaction of barium hydroxide with octylphenol in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of barium bis(octylphenolate) often involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as filtration and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Barium bis(octylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of barium oxide and other by-products.
Reduction: Reduction reactions involving barium bis(octylphenolate) can yield different organometallic compounds.
Substitution: The phenolate groups in the compound can be substituted with other functional groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions with barium bis(octylphenolate) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of barium bis(octylphenolate) depend on the specific reaction conditions. For example, oxidation can produce barium oxide, while substitution reactions can yield various substituted phenolates .
Scientific Research Applications
Barium bis(octylphenolate) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound’s surface-active properties make it useful in biological studies involving cell membranes and proteins.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its solubilizing properties.
Industry: It is widely used as an additive in lubricants and fuels to improve their performance and stability
Mechanism of Action
The mechanism of action of barium bis(octylphenolate) involves its surface-active, adsorption, solubilizing, and dispersing properties. These properties enable the compound to interact with various molecular targets, such as cell membranes and proteins, altering their behavior and function . The compound’s ability to adsorb onto surfaces and solubilize other molecules is key to its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- Barium methylene-bis(octylphenolate)
- Barium thio-bis(octylphenolate)
- Barium salt of octylphenol disulfide
Comparison
Barium bis(octylphenolate) is unique due to its high surface-active, adsorption, solubilizing, and dispersing properties compared to similar compounds. For instance, barium methylene-bis(octylphenolate) exhibits the highest dispersive and solubilizing properties among the related compounds . The choice of compound depends on the specific application and desired properties.
Properties
CAS No. |
30259-97-3 |
|---|---|
Molecular Formula |
C28H42BaO2 |
Molecular Weight |
548.0 g/mol |
IUPAC Name |
barium(2+);2-octylphenolate |
InChI |
InChI=1S/2C14H22O.Ba/c2*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;/h2*8-9,11-12,15H,2-7,10H2,1H3;/q;;+2/p-2 |
InChI Key |
BPDLYJNUZBXKKA-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




